N-(3-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(3-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound characterized by the presence of both a hydroxyl group and a nitro group attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 3-hydroxyaniline with 4-nitrophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study enzyme interactions, particularly those involving hydroxyl and nitro groups. It may also serve as a probe in biochemical assays.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its structural features make it a candidate for developing inhibitors or activators of certain enzymes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in creating materials with desired characteristics.
Mechanism of Action
The mechanism by which N-(3-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biological targets, while the nitro group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with the hydroxyl group in a different position.
N-(3-hydroxyphenyl)-2-(3-nitrophenoxy)acetamide: Similar structure but with the nitro group in a different position.
N-(3-hydroxyphenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N-(3-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c17-12-3-1-2-10(8-12)15-14(18)9-21-13-6-4-11(5-7-13)16(19)20/h1-8,17H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXJMIOURBKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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